N-({[2,3'-bipyridine]-4-yl}methyl)-4-(dimethylamino)benzamide
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Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-4-(dimethylamino)benzamide is a complex organic compound that features a bipyridine moiety linked to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-4-(dimethylamino)benzamide typically involves the coupling of a bipyridine derivative with a benzamide precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to link the bipyridine and benzamide units. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and improve yield is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-4-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-4-(dimethylamino)benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-4-(dimethylamino)benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, altering their function and leading to various biological effects. The bipyridine moiety can coordinate with metal ions, forming complexes that exhibit unique chemical and physical properties .
Comparison with Similar Compounds
Similar Compounds
N-([2,3’-bipyridin]-4-ylmethyl)-4-(dimethylamino)benzamide: Unique due to its specific bipyridine and benzamide structure.
N-([2,3’-bipyridin]-4-ylmethyl)-4-(dimethylamino)ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group.
N-([2,3’-bipyridin]-4-ylmethyl)-4-(dimethylamino)phenylacetamide: Similar structure but with a phenylacetamide group.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-4-(dimethylamino)benzamide is unique due to its specific combination of bipyridine and benzamide moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(dimethylamino)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-24(2)18-7-5-16(6-8-18)20(25)23-13-15-9-11-22-19(12-15)17-4-3-10-21-14-17/h3-12,14H,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLCVLPTNVPUJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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